5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine
Description
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a pyridine ring substituted with an ethyl group at the 5-position and a pyrrolidin-3-yloxy group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
5-ethyl-2-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-9-3-4-11(13-7-9)14-10-5-6-12-8-10/h3-4,7,10,12H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMAMCNZOXAJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves several steps. One common synthetic route includes the reaction of 5-ethyl-2-hydroxypyridine with pyrrolidine in the presence of a suitable base to form the desired product . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Scientific Research Applications
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine can be compared with other similar compounds, such as:
2-(Pyrrolidin-3-yloxy)pyridine: Lacks the ethyl group at the 5-position, which may affect its chemical reactivity and biological activity.
5-Ethyl-2-hydroxypyridine: Lacks the pyrrolidin-3-yloxy group, which may influence its solubility and interaction with biological targets.
5-Ethyl-2-methylpyridine: Contains a methyl group instead of the pyrrolidin-3-yloxy group, leading to different chemical and biological properties.
The uniqueness of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Biological Activity
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound that has drawn attention for its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, mechanism of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular structure of 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine includes a pyridine ring substituted with an ethyl group and a pyrrolidin-3-yloxy moiety. This unique configuration is believed to influence its interaction with various biological targets, particularly in the central nervous system (CNS).
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 204.27 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Neuropharmacological Effects
Research indicates that 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine may interact with neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. Compounds that modulate nNOS activity are of significant interest due to their potential therapeutic applications in conditions characterized by excessive nitric oxide production, such as Alzheimer's disease and Parkinson's disease.
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The mechanism is thought to involve the modulation of specific receptors or enzymes, which could lead to reduced inflammation and pain perception.
Antimicrobial and Antiviral Activities
The broader class of pyridine compounds, which includes 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine, has been noted for antimicrobial and antiviral activities. These compounds have shown efficacy against various pathogens, including bacteria and viruses, making them candidates for further investigation in the context of infectious diseases .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives similar to 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative conditions.
- Anti-inflammatory Activity : In vitro assays indicated that this compound could inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory disorders.
- Antimicrobial Efficacy : Recent research highlighted the antimicrobial properties of pyridine derivatives, with some showing significant activity against Staphylococcus aureus and Escherichia coli, indicating a potential role for 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine in developing new antimicrobial agents .
The exact mechanism by which 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine exerts its biological effects remains under investigation. However, it is hypothesized that the compound's structural features facilitate binding to specific receptors or enzymes involved in neurotransmission and inflammatory responses. This interaction may modulate downstream signaling pathways crucial for maintaining neuronal health and mitigating inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
